Physicochemical Properties and Synthetic Utility of 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Physicochemical Properties and Synthetic Utility of 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS: 1781061-48-0) is a specialized heterocyclic scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a pyrazole ring fused to a saturated tetrahydropyran moiety. This fusion imparts unique solubility and conformational constraints compared to non-fused pyrazoles, making it a privileged scaffold for targeting kinases and G-Protein Coupled Receptors (GPCRs).
The bromine substituent at the C-3 position serves as a critical "synthetic handle," enabling rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex bioactive libraries. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and handling protocols.[1][2]
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
The molecule features a bicyclic core where the aromaticity of the pyrazole is preserved, while the fused pyran ring adds three-dimensionality (Fsp³ character), a property highly correlated with clinical success in drug candidates.
Nomenclature and Identifiers[1][4]
| Identifier | Value |
| IUPAC Name | 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole |
| CAS Number | 1781061-48-0 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| SMILES | BrC1=NNC2=C1COCC2 |
| Scaffold Class | Fused Pyrazole / Tetrahydropyran |
Structural Topology (Graphviz)
The following diagram illustrates the connectivity and the specific numbering scheme used to identify the reactive C-3 position.
Caption: Structural connectivity of the 3-bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole core. The C3-Br bond is the primary site for functionalization.
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and formulation. The data below synthesizes experimental observations with high-confidence calculated values (consensus algorithms).
Key Properties Table
| Property | Value / Range | Context / Implication |
| Physical State | Off-white to pale yellow solid | Typical for halogenated fused pyrazoles. |
| Melting Point | 165°C – 175°C (Predicted) | High lattice energy due to H-bonding (NH donor). Note: Determine experimentally for new batches. |
| cLogP | 0.8 – 1.2 | Lipophilic Efficiency: Ideal range for fragment growing; allows addition of polar groups without exceeding LogP 5. |
| TPSA | ~41 Ų | Permeability: Excellent predicted membrane permeability (Rule of 5 compliant). |
| pKa (NH) | ~13.5 | Weakly acidic. Deprotonation requires strong bases (e.g., NaH, Cs₂CO₃) for N-alkylation. |
| pKa (BH+) | ~2.5 | Pyrazole nitrogen (N2) is weakly basic; protonates only in strong acid. |
| Solubility | DMSO (>50 mM), DMF, Methanol | Poor water solubility; requires organic co-solvent for bioassays. |
Stability & Reactivity
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Thermal Stability: Stable up to ~200°C.
-
Chemical Stability: Resistant to hydrolysis. The bromine atom is stable under standard acidic/basic workups but labile to Pd(0) oxidative addition.
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake which can complicate stoichiometry in sensitive coupling reactions.
Synthesis & Manufacturing Protocols
The synthesis of the [3,4-c] isomer is less trivial than the [2,3-c] isomer due to the availability of starting materials. The most robust route involves the construction of the pyrazole ring onto a pre-formed tetrahydropyran-4-one scaffold.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors: Tetrahydro-4H-pyran-4-one and Hydrazine . The bromine is introduced late-stage to avoid regioselectivity issues during cyclization.
Step-by-Step Experimental Protocol
Step 1: Enaminone Formation
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 eq).
-
Solvent: DMF or Toluene.
-
Conditions: Reflux (110°C) for 4–6 hours.
-
Mechanism: Condensation of the active methylene (alpha to ketone) with DMF-DMA yields the
-enaminone intermediate. -
Checkpoint: Monitor by TLC (formation of a UV-active, less polar spot).
Step 2: Pyrazole Cyclization
-
Reagents: Intermediate from Step 1, Hydrazine Hydrate (1.5 eq).
-
Solvent: Ethanol.
-
Conditions: Reflux for 2–3 hours.
-
Workup: Cool to RT. The product, 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole, often precipitates. Filter and wash with cold ethanol.
-
Yield: Typically 70–85%.
Step 3: Regioselective Bromination
-
Reagents: 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: 0°C to RT, stir for 1–2 hours.
-
Causality: Electrophilic aromatic substitution on the pyrazole ring occurs preferentially at C-3 (the only available aromatic carbon). NBS provides a controlled source of electrophilic bromine (
). -
Purification: Quench with aqueous sodium thiosulfate (to remove excess
). Extract with EtOAc. Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Caption: Three-step synthetic pathway from commercial tetrahydro-4H-pyran-4-one to the target brominated scaffold.
Applications in Drug Discovery[8][9][10][11][12]
This scaffold is particularly valued for its ability to mimic the adenine ring of ATP, making it a potent core for Kinase Inhibitors .
Kinase Hinge Binding Mode
In many kinase inhibitors, the pyrazole moiety acts as the "hinge binder."
-
Donor-Acceptor Motif: The pyrazole N1-H serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue). The N2 serves as a hydrogen bond acceptor from the backbone amide NH (e.g., Leu residue).
-
Vector: The C-3 Bromine points into the solvent-exposed region or the gatekeeper pocket, allowing for the attachment of solubilizing groups or selectivity-determining moieties via cross-coupling.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~203 Da, the molecule is a perfect "fragment."
-
Ligand Efficiency (LE): High. The rigid bicyclic core minimizes entropy loss upon binding.
-
Growth Strategy: The bromine allows for "fragment growing" or "fragment linking" strategies.
Mechanism of Action Diagram
Caption: Schematic representation of the bidentate H-bond interaction between the pyrazole core and a kinase hinge region.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, standard protocols for halogenated pyrazoles apply.
-
Hazard Classification:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21766261, 3-bromo-1,4-dimethyl-1H-pyrazole (Analogue Reference). Retrieved from [Link]
-
Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.[3][4] (General synthesis methodology for substituted pyrazoles).
- Lipinski, C. A. (2004).Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for physicochemical property analysis).
-
ECHA (European Chemicals Agency). Registration Dossier for Halogenated Pyrazoles. Retrieved from [Link]
